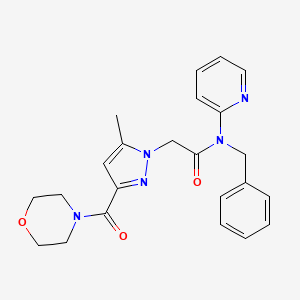

N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide

Description

This compound features a pyrazole core substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a methyl group.

Properties

IUPAC Name |

N-benzyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-18-15-20(23(30)26-11-13-31-14-12-26)25-28(18)17-22(29)27(21-9-5-6-10-24-21)16-19-7-3-2-4-8-19/h2-10,15H,11-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUUSPMAWAYUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 384.5 g/mol. The structure includes a pyrazole moiety, which is known for various biological activities, particularly in anticancer and anti-inflammatory research.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also exhibit such activity.

- Modulation of Signaling Pathways : The pyrazole moiety can influence signaling pathways associated with cell growth and apoptosis, potentially leading to enhanced anticancer effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.50 | Apoptosis induction |

| Analog A | NCI-H460 (Lung Cancer) | 42.30 | Kinase inhibition |

| Analog B | HepG2 (Liver Cancer) | 17.82 | Cell cycle arrest |

Case Studies

Several studies have evaluated the anticancer properties of pyrazole derivatives, including this compound:

- Study on MCF7 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12.50 µM, indicating its potential as an anticancer agent .

- Inhibition of Lung Cancer Growth : Another study reported that a related pyrazole compound inhibited the growth of NCI-H460 lung cancer cells with an IC50 value of 42.30 µM, suggesting similar potential for N-benzyl derivatives .

- Mechanistic Insights : Research indicated that compounds with similar structures could induce apoptosis and inhibit critical signaling pathways associated with tumor growth, reinforcing the hypothesis that N-benzyl derivatives may possess similar mechanisms .

Scientific Research Applications

Chemical Synthesis

The synthesis of N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of various precursors, including benzyl amines and morpholine derivatives. The synthetic pathways often leverage regioselective reactions to ensure high yields and purity of the desired product.

Key Synthetic Routes

| Methodology | Description |

|---|---|

| Condensation Reactions | Involves the reaction between an amine and a carbonyl compound to form an amide bond, crucial for constructing the compound's backbone. |

| Cyclization Techniques | Utilizes cyclization reactions to form the pyrazole ring, which is essential for the biological activity of the compound. |

| Functional Group Modifications | Post-synthetic modifications can introduce additional functional groups to enhance solubility and bioactivity. |

Biological Activities

This compound exhibits a range of pharmacological properties that make it a candidate for drug development.

Pharmacological Properties

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound.

Notable Case Studies

- Synthesis and Antimicrobial Evaluation :

- Anticancer Activity Assessment :

- Molecular Docking Studies :

Comparison with Similar Compounds

Benzimidazole-Pyrazole Acetamide Derivatives ()

Compounds 28–31 and 32 from share the acetamide-pyrazole backbone but replace the pyridin-2-yl and benzyl groups with benzimidazole derivatives. Key differences include:

- Substituent Effects : The target compound’s pyridin-2-yl group may enhance π-π stacking interactions compared to benzimidazole’s planar aromatic system.

Morpholine-Containing Analogs ()

describes N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide , which shares the benzyl and pyridin-2-yl groups but differs in:

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazole and morpholine precursors. For example:

- Step 1: React 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole with a benzyl halide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature to form the pyrazole intermediate .

- Step 2: Couple the intermediate with N-(pyridin-2-yl)acetamide via nucleophilic substitution or amidation, using catalysts like HATU or DCC in dichloromethane .

- Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR: To confirm substituent positions on the pyrazole, morpholine, and acetamide moieties .

- IR Spectroscopy: Identifies carbonyl (C=O) and amide (N-H) functional groups .

- LC-MS: Validates molecular weight and purity, especially for intermediates .

- Elemental Analysis: Ensures stoichiometric consistency .

Q. How can researchers predict the biological activity of this compound computationally?

- PASS Algorithm: Predicts broad-spectrum biological activities (e.g., kinase inhibition, anti-inflammatory potential) based on structural motifs .

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities to targets such as COX-2 or EGFR kinases. For example, the morpholine carbonyl group may form hydrogen bonds with catalytic residues .

Advanced Questions

Q. How can reaction yields be optimized during the synthesis of derivatives with similar core structures?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst Optimization: Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving halide intermediates .

- Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time for cyclization steps .

Q. How should discrepancies between computational predictions and experimental biological activity data be addressed?

- Re-evaluate Docking Parameters: Adjust protonation states or solvation models (e.g., implicit vs. explicit water) to better reflect physiological conditions .

- Validate Assay Conditions: Ensure in vitro assays use relevant cell lines (e.g., HepG2 for liver metabolism studies) and control for off-target effects via siRNA knockdown .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to enhance binding affinity if initial results underperform predictions .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Core Modifications: Compare analogs with substituted morpholine (e.g., piperazine) or pyridyl groups (e.g., 4-fluorophenyl) to assess impact on activity .

- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to evaluate metabolic stability .

- Activity Cliffs: Identify compounds with minor structural changes but significant potency shifts using clustering algorithms .

Q. How can stability and solubility challenges be mitigated in preclinical studies?

- Salt Formation: Convert the free base to a hydrochloride salt to improve aqueous solubility .

- Co-solvent Systems: Use PEG-400 or cyclodextrins in formulation buffers to enhance bioavailability .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and pH extremes (pH 2–12) to identify degradation pathways via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.